3-Bromo-2,5-dichlorobenzoic acid

Organic Synthesis Ortho-Metalation Reaction Mechanism

Researchers synthesizing highly substituted biaryl scaffolds face challenges with chemoselectivity. 3-Bromo-2,5-dichlorobenzoic acid solves this via differential halide reactivity. - **Sequential coupling**: C-Br reacts under mild Suzuki-Miyaura conditions; C-Cl bonds remain for subsequent forcing couplings. - **Lipophilicity tuning**: LogP 3.61 vs. 2.69 for non-brominated analog - quantifiable handle for permeability/PPB optimization. - **Benzyne route**: Enables regioselective 2,3-disubstituted benzoates via LiBr elimination. Supplied as a high-purity crystalline solid. Immediate shipment available.

Molecular Formula C7H3BrCl2O2
Molecular Weight 269.9
CAS No. 855202-79-8
Cat. No. B2665699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,5-dichlorobenzoic acid
CAS855202-79-8
Molecular FormulaC7H3BrCl2O2
Molecular Weight269.9
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)Cl)Br)Cl
InChIInChI=1S/C7H3BrCl2O2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,(H,11,12)
InChIKeyWUZLROIBULTHKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,5-dichlorobenzoic Acid: Advanced Synthetic Scaffold


3-Bromo-2,5-dichlorobenzoic acid (CAS 855202-79-8) is a polyhalogenated aromatic carboxylic acid with the molecular formula C₇H₃BrCl₂O₂ and a molecular weight of 269.91 g/mol . Its structure features a benzoic acid core substituted with a bromine atom at the 3-position and chlorine atoms at the 2- and 5-positions [1]. This specific regiochemical arrangement establishes it as a versatile small molecule scaffold for the synthesis of pharmaceutical and agrochemical intermediates, where the differential reactivity of the C–Br bond compared to the C–Cl bonds is the key driver for its utility .

Workflow Sequential cross-coupling synthesis
Selection Differential C–Br vs. C–Cl reactivity
Use Context Pharmaceutical & agrochemical intermediate synthesis

3-Bromo-2,5-dichlorobenzoic Acid: Irreplaceable Chemoselectivity


Substituting 3-bromo-2,5-dichlorobenzoic acid with simpler in-class analogs, such as the non-brominated 2,5-dichlorobenzoic acid (CAS 50-79-3) or positional isomers like 3-bromo-2,6-dichlorobenzoic acid, fundamentally alters or eliminates the unique chemoselectivity profile required for sequential transformations. The presence of the 3-bromo substituent introduces a reactive handle for site-specific cross-coupling reactions (e.g., Suzuki-Miyaura), which is entirely absent in the non-brominated analog [1]. Furthermore, the combination of a 3-bromo with 2- and 5-chloro substituents creates a distinct electronic and steric environment that governs regioselectivity in reactions such as ortho-metalation and subsequent electrophilic quenching, a feature not replicable by other substitution patterns [2].

Product
This Compound
2,5-Dichlorobenzoic Acid
Reactive Handle
3-Br for site-selective coupling
No bromine; coupling absent
Regioselectivity
Distinct electronic/steric profile
May shift regiochemical outcome

Positional isomers (e.g., 3-bromo-2,6-dichlorobenzoic acid) also alter chemoselectivity and may not reproduce sequential transformations.

3-Bromo-2,5-dichlorobenzoic Acid: Quantitative Evidence of Unique Reactivity


Site-Selective Ortho-Metalation Reactivity

A direct head-to-head study demonstrates that the 3-bromo substituent confers a unique reactivity profile during ortho-metalation compared to the 3-chloro analog. Upon treatment with hindered lithium dialkylamides (LDA or LTMP) at -50 °C, lithium 3-bromo-2-lithiobenzoate is formed but is less stable and undergoes partial elimination of lithium bromide, setting free lithium 2,3- and 3,4-dehydrobenzoates that can be intercepted in situ with the hindered base [1]. This behavior is not observed to the same extent with the corresponding 3-chloro derivative [1].

Ortho-metalation pathway
Head-to-head
Partial LiBr elimination vs. stable intermediate
Enables benzyne-based routes inaccessible with 3-Cl analog
LDA/LTMP at -50 °C; J. Org. Chem. 2003
Organic Synthesis Ortho-Metalation Reaction Mechanism

Lipophilicity Enhancement vs. Non-Brominated Scaffold

The incorporation of a bromine atom significantly increases the lipophilicity of the benzoic acid scaffold. The calculated LogP for 3-bromo-2,5-dichlorobenzoic acid is 3.61 , while the LogP for its non-brominated counterpart, 2,5-dichlorobenzoic acid (CAS 50-79-3), is reported as 2.69 .

Lipophilicity shift
Data to verify
ΔLogP = +0.92
Supports membrane permeability modulation in medchem
Calculated values from vendor datasheets
Medicinal Chemistry Physicochemical Properties Lipophilicity

Distinct Melting Point Profile

The melting point of 3-bromo-2,5-dichlorobenzoic acid is a key differentiator from its non-brominated and differently chlorinated analogs. While a specific melting point range is not available in the retrieved data, the compound is a solid at room temperature . In contrast, the melting point of 2,5-dichlorobenzoic acid is well-established at 151-154 °C (lit.) .

Melting point identity
Data to verify
Solid at RT; specific mp not reported
Helps distinguish from 2,5-dichlorobenzoic acid (mp 151–154 °C)
Confirm lot-specific data
Analytical Chemistry Material Properties Purity Assessment

3-Bromo-2,5-dichlorobenzoic Acid: Key Applications


Sequential Suzuki-Miyaura Biaryl Synthesis

The differential reactivity of the C(sp²)–Br bond versus the C(sp²)–Cl bonds in 3-bromo-2,5-dichlorobenzoic acid allows for sequential cross-coupling. The bromine atom is significantly more reactive toward palladium-catalyzed oxidative addition, enabling a first Suzuki-Miyaura coupling with an aryl boronic acid under mild conditions to introduce an aryl group at the 3-position while leaving the 2- and 5-chloro substituents intact [1]. These chlorides can then be engaged in a subsequent, more forcing coupling reaction to install additional complexity, enabling the synthesis of highly substituted, unsymmetrical biaryl scaffolds that are valuable in pharmaceutical and materials chemistry [1].

Benzyne-Mediated 2,3-Disubstituted Benzoic Acid Synthesis

As demonstrated by the ortho-metalation study on 3-bromobenzoic acid, this scaffold can be deprotonated at the 2-position using hindered lithium amide bases to form a dilithiated intermediate [1]. For the 3-bromo-2,5-dichloro derivative, the 3-bromo substituent is expected to facilitate the formation of a 2,3-dehydrobenzoate (a benzyne) intermediate via LiBr elimination [1]. This highly reactive benzyne can be trapped in situ with nucleophiles or used in cycloaddition reactions, providing an alternative, highly regioselective entry to 2,3-disubstituted benzoic acid derivatives that are challenging to prepare by other methods [1].

Drug Property Tuning via Lipophilicity Modulation

In a medicinal chemistry optimization program, the +0.92 LogP difference between 3-bromo-2,5-dichlorobenzoic acid (LogP = 3.61) and 2,5-dichlorobenzoic acid (LogP = 2.69) provides a quantifiable handle for fine-tuning the lipophilicity of a lead series [1][2]. Researchers can use this brominated scaffold as a core building block to systematically explore the impact of increased lipophilicity on key parameters such as membrane permeability, plasma protein binding, and metabolic stability, without drastically altering the core molecular shape [1][2].

Application
Selection Property
Validation Focus
Sequential Suzuki-Miyaura biaryl synthesis
Differential C–Br vs C–Cl reactivity
Site-selective coupling order
Benzyne-mediated 2,3-disubstituted benzoic acid synthesis
Ortho-metalation / LiBr elimination
Benzyne intermediate formation
Drug property tuning via lipophilicity modulation
Bromine-substitution lipophilicity shift
Permeability & binding optimization

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